3-Chloro-4-pyrrolidinobenzoic acid

Medicinal Chemistry Synthetic Methodology Pharmaceutical Patents

3-Chloro-4-pyrrolidinobenzoic acid (CAS 585517-09-5) delivers a non-negotiable 3-chloro-4-pyrrolidino substitution pattern for medicinal chemistry SAR campaigns. It is a critical intermediate in patent-protected pyridone-based pharmaceuticals and MAGL inhibitor programs. With LogP 2.70 (4.5× higher than the non-halogenated analog), it enables fine-tuned lipophilicity for CNS penetration. The carboxylic acid and 3-chloro sites provide orthogonal derivatization pathways—esterification/amidation and SNAr—supporting library synthesis. Available in 97% purity; ideal for scaffold optimization and late-stage diversification.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 585517-09-5
Cat. No. B1587385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-pyrrolidinobenzoic acid
CAS585517-09-5
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C11H12ClNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
InChIKeyICTYJBKSXOEFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-pyrrolidinobenzoic Acid (CAS 585517-09-5): Core Identity and Procurement Baseline


3-Chloro-4-pyrrolidinobenzoic acid is a halogenated benzoic acid derivative incorporating both a 3-chloro substituent and a 4-pyrrolidino moiety (IUPAC: 3-chloro-4-pyrrolidin-1-ylbenzoic acid). Its molecular formula is C₁₁H₁₂ClNO₂ with a molecular weight of 225.67 g/mol . The compound is primarily utilized as a building block and synthetic intermediate in medicinal chemistry research, appearing in patents as a precursor or scaffold component in the development of heterocyclic compounds and pyridone-based pharmaceutical compositions . As a substituted benzoic acid derivative, its carboxylic acid functionality enables further derivatization through esterification or amidation, while the pyrrolidine ring introduces basic nitrogen character and the 3-chloro group provides a synthetic handle for subsequent functionalization or electronic tuning.

Why 3-Chloro-4-pyrrolidinobenzoic Acid Cannot Be Replaced by Non-Halogenated or Positional Isomer Analogs in Research Procurement


Research applications of pyrrolidinobenzoic acid derivatives are exquisitely sensitive to both halogen substitution and positional isomerism. The introduction of the 3-chloro substituent in 3-chloro-4-pyrrolidinobenzoic acid markedly alters physicochemical properties relative to the non-halogenated parent compound 4-pyrrolidinobenzoic acid (CAS 22090-27-3), including a significant increase in calculated LogP (2.70 vs. 2.05) and a higher boiling point (396.4°C vs. 376.9°C) . In the context of medicinal chemistry, SAR studies on structurally related pyrrolidinobenzoic acid-based influenza neuraminidase inhibitors demonstrate that modifications to the hydrophobic side chain at positions analogous to the 3-chloro site can substantially alter subtype selectivity and potency across influenza A strains [1]. Consequently, substitution with the non-chlorinated 4-pyrrolidinobenzoic acid or other positional isomers (e.g., 4-chloro-2-pyrrolidinobenzoic acid, 5-fluoro-2-pyrrolidinobenzoic acid) would yield a distinct chemical entity with potentially divergent reactivity, pharmacokinetic properties, or biological target engagement—rendering the specific 3-chloro-4-pyrrolidino substitution pattern non-negotiable for research continuity.

Quantitative Evidence Guide: Verifiable Differentiation of 3-Chloro-4-pyrrolidinobenzoic Acid (CAS 585517-09-5)


Patent-Documented Role as a Designated Synthetic Intermediate for Heterocyclic and Pyridone Scaffolds

The compound is explicitly disclosed in multiple patent filings as a synthetic building block for generating structurally complex bioactive molecules. Specifically, 3-chloro-4-pyrrolidinobenzoic acid is cited in patent applications covering novel heterocyclic compounds, piperazine derivatives as MAGL inhibitors, and 4-pyridone compounds or salts thereof with pharmaceutical compositions and formulations . This establishes the compound's documented role in a disclosed, patentable synthetic sequence—distinguishing it from structurally similar analogs that lack comparable documentation in the primary patent literature.

Medicinal Chemistry Synthetic Methodology Pharmaceutical Patents

Increased Lipophilicity vs. Non-Halogenated 4-Pyrrolidinobenzoic Acid

The 3-chloro substituent confers a measurable increase in calculated lipophilicity relative to the non-halogenated parent scaffold 4-pyrrolidinobenzoic acid (CAS 22090-27-3). The target compound exhibits a calculated LogP of 2.70, compared to 2.05 for the des-chloro analog . This ~0.65 LogP unit difference corresponds to an approximately 4.5-fold increase in octanol-water partition coefficient, which can materially influence membrane permeability and tissue distribution in biological assays.

Physicochemical Characterization ADME Prediction Compound Selection

Elevated Boiling Point Indicating Differential Intermolecular Interactions

The introduction of the 3-chloro substituent produces a measurable increase in boiling point relative to the non-halogenated analog, indicative of altered intermolecular forces. The target compound exhibits a boiling point of 396.4°C at 760 mmHg, compared to 376.9°C for 4-pyrrolidinobenzoic acid . This ~19.5°C elevation suggests stronger intermolecular interactions (potentially halogen bonding or enhanced dipole-dipole interactions) that may affect crystallization behavior, chromatographic retention, and solvent selection during purification.

Thermal Properties Process Chemistry Purification

SAR Context: Halogen Substitution in Pyrrolidinobenzoic Acid Scaffolds Modulates Biological Target Engagement

Although direct quantitative biological data for 3-chloro-4-pyrrolidinobenzoic acid itself is not available in the open literature, published SAR studies on the pyrrolidinobenzoic acid scaffold demonstrate that modifications to the hydrophobic side chain at the 3-position can dramatically alter influenza neuraminidase inhibitory potency. In a series of C-3 modified pyrrolidinobenzoic acid derivatives, compound 3 (bearing a specific hydrophobic substituent) exhibited an IC₅₀ of 48 nM against influenza A neuraminidase (N9 avian strain) but was significantly less effective against other type A NAs, demonstrating subtype selectivity [1]. These findings establish a class-level precedent that the 3-position substituent on the pyrrolidinobenzoic acid core is a critical determinant of biological activity and target selectivity.

Structure-Activity Relationship Influenza Neuraminidase Inhibitor Design

Procurement-Aligned Application Scenarios for 3-Chloro-4-pyrrolidinobenzoic Acid (CAS 585517-09-5)


Medicinal Chemistry Building Block in Heterocyclic and Pyridone-Focused Drug Discovery Programs

The compound is explicitly documented as a synthetic intermediate in patent-protected routes toward novel heterocyclic compounds and 4-pyridone derivatives . Procurement is indicated for medicinal chemistry teams pursuing MAGL inhibitor development or pyridone-based pharmaceutical compositions requiring the 3-chloro-4-pyrrolidino substitution pattern as a key scaffold element.

Structure-Activity Relationship Studies Requiring Controlled Lipophilicity Modulation

With a calculated LogP of 2.70—approximately 4.5-fold higher than the non-halogenated 4-pyrrolidinobenzoic acid (LogP = 2.05) —this compound is suited for SAR campaigns where incremental lipophilicity tuning is required. This property is particularly relevant for CNS-targeted programs where optimal blood-brain barrier penetration correlates with LogP values in the 2–4 range.

Derivatization via Carboxylic Acid Functionalization or Nucleophilic Aromatic Substitution

The carboxylic acid group enables standard derivatization chemistry including esterification, amidation, and reduction . Additionally, the 3-chloro substituent provides a site for nucleophilic aromatic substitution (SNAr) under appropriate conditions, offering orthogonal functionalization pathways relative to non-halogenated analogs. This dual reactivity profile supports library synthesis and late-stage diversification strategies.

Reference Compound for Physicochemical Profiling in Halogenated Pyrrolidinobenzoic Acid Series

The combination of measured and calculated properties—including boiling point (396.4°C), density (1.339 g/cm³), topological polar surface area (40.5 Ų), and distinct hazard classification (GHS05, Danger, H318) —establishes this compound as a well-characterized reference point for comparative studies within the broader pyrrolidinobenzoic acid chemical space. Procurement is warranted for laboratories conducting systematic physicochemical characterization or developing predictive QSAR models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-pyrrolidinobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.